3-Cyclohexylaniline
Overview
Description
3-Cyclohexylaniline is an organic compound with the molecular formula C12H17N. It consists of a cyclohexyl group attached to the third position of an aniline ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical development .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyclohexylaniline can be synthesized through several methods. One common approach involves the reduction of 3-nitrocyclohexylbenzene using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of cyclohexylamine with 3-bromonitrobenzene, followed by reduction of the nitro group to an amine .
Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic hydrogenation of 3-nitrocyclohexylbenzene. This process involves the use of a palladium or platinum catalyst under high pressure and temperature conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso and nitro compounds.
Reduction: The compound can be reduced to form cyclohexylbenzene derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of cyclohexylbenzene derivatives.
Substitution: Formation of nitrated, sulfonated, and halogenated products.
Scientific Research Applications
3-Cyclohexylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexylaniline involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-Cyclohexylaniline: Similar in structure but differs in the position of the cyclohexyl group.
Cyclohexylamine: Lacks the aromatic ring present in 3-Cyclohexylaniline.
Cyclohexylbenzene: Lacks the amino group present in this compound.
Uniqueness: this compound is unique due to the presence of both a cyclohexyl group and an aniline ring, which imparts distinct chemical and physical properties. This combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-cyclohexylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHJTHLWDZQCFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101314093 | |
Record name | 3-Cyclohexylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101314093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5369-21-1 | |
Record name | 3-Cyclohexylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5369-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyclohexylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101314093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyclohexylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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